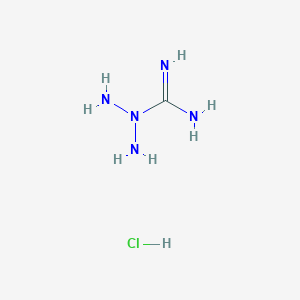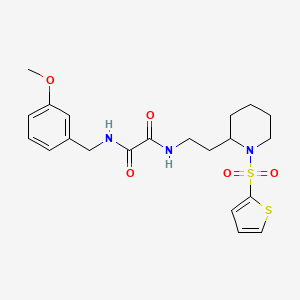
N-cyclohexyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is a five-membered planar ring, which is soluble in water and other polar solvents . It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis
Imidazole is amphoteric; that is, it can function as both an acid and a base . The compound is classified as aromatic due to the presence of a sextet of π -electrons, consisting of a pair of electrons from the protonated nitrogen atom and one from each of the remaining four atoms of the ring .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Molecular Design for Enhanced Solubility and Absorption
A study by Shibuya et al. (2018) focused on enhancing the aqueous solubility and oral absorption of compounds through molecular design, involving the insertion of a piperazine unit. This approach led to a significant improvement in solubility and absorption, showcasing the compound's potential in pharmacological applications, particularly for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antimicrobial Activity
Rajkumar et al. (2014) achieved a novel synthesis of piperazine derivatives with significant antibacterial and antifungal activities. This highlights the compound's potential in addressing microbial resistance and developing new antimicrobial agents (Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).
Insecticidal Assessment
Fadda et al. (2017) utilized a precursor related to the compound of interest for synthesizing various heterocycles, assessing their insecticidal activity against Spodoptera littoralis. This work suggests potential agricultural applications in pest control (Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017).
Anticholinesterase Properties
Mohsen et al. (2014) synthesized benzothiazole derivatives incorporating piperazine and thiocarbamate moieties, investigating their anticholinesterase properties. This research indicates the compound's relevance in developing treatments for disorders like Alzheimer's disease (Mohsen, Z. Kaplancıklı, Y. Özkay, L. Yurttaş, 2014).
Synthesis and Evaluation of Anti-cancer Activity
Boddu et al. (2018) synthesized a series of novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides, evaluating their in vitro anticancer activity against various human cancer cell lines. Their findings underscore the compound's potential in cancer treatment (Boddu, Ashok Kumar Pagudala, Durgaiah Gandamalla, Saikrishna Balabadra, Vijjulatha Manga, Narsimha Reddy Yellu, N. Subhashini, 2018).
Mechanism of Action
Future Directions
Imidazole has become an important synthon in the development of new drugs . Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .
Properties
IUPAC Name |
N-cyclohexyl-2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O.2ClH/c1-2-21-9-8-18-17(21)22-12-10-20(11-13-22)14-16(23)19-15-6-4-3-5-7-15;;/h8-9,15H,2-7,10-14H2,1H3,(H,19,23);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUNAXMAVGRGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)CC(=O)NC3CCCCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2871485.png)
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2871486.png)


![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2871491.png)
![2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2871492.png)
![2-(4-chlorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2871493.png)
![4-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2871494.png)
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2871495.png)


![6-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole](/img/structure/B2871500.png)
